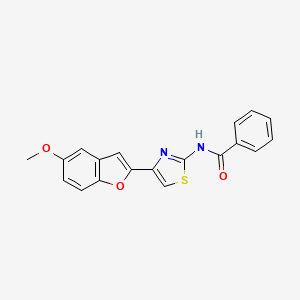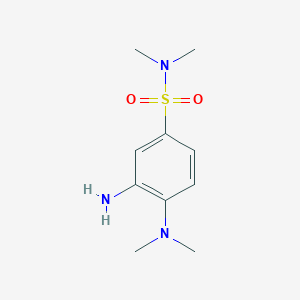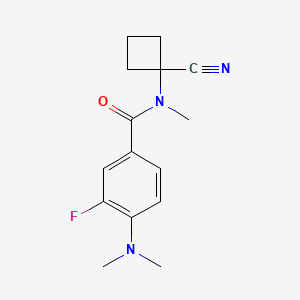
N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide, also known as CCG-203971, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This molecule belongs to the class of cyclobutane-containing compounds and has been found to exhibit promising anti-cancer, anti-inflammatory, and anti-viral properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide involves the inhibition of the protein kinases CK1α and CK1ε. These kinases are involved in several cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is critical for cell growth and differentiation. By inhibiting CK1α and CK1ε, N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide can disrupt the Wnt/β-catenin signaling pathway and inhibit cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In addition, N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide can sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In inflammatory cells, N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide can inhibit the production of inflammatory cytokines and chemokines, leading to the suppression of the inflammatory response. This can potentially reduce tissue damage and improve the clinical outcomes of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for CK1α and CK1ε. This allows for the specific inhibition of these kinases without affecting other cellular processes. In addition, N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide has been extensively studied, and its mechanism of action is well understood, making it a valuable tool for research.
However, there are also limitations to the use of N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide in lab experiments. One limitation is its low solubility, which can make it difficult to prepare solutions for experiments. In addition, N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide. One direction is the development of more potent and selective inhibitors of CK1α and CK1ε. This can potentially improve the efficacy and safety of these inhibitors for therapeutic use.
Another direction is the investigation of the potential therapeutic applications of N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide in other diseases, such as viral infections and neurodegenerative diseases. Studies have shown that CK1α and CK1ε play a role in these diseases, and the inhibition of these kinases by N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide may have therapeutic benefits.
Overall, N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and future directions for research and development are promising.
Synthesis Methods
The synthesis of N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide involves several steps, including the preparation of the starting materials, the formation of the cyclobutane ring, and the introduction of the functional groups. The most commonly used method for the synthesis of N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide involves the reaction of 4-(dimethylamino)-3-fluoro-N-methylbenzamide with 1-cyanocyclobutane carboxylic acid in the presence of a suitable catalyst and solvent. The reaction is typically carried out under controlled conditions, and the product is purified using chromatographic techniques.
Scientific Research Applications
N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and leukemia. Studies have also shown that N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide can sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In addition to cancer research, N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide has also been studied for its anti-inflammatory properties. Studies have shown that N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide can inhibit the production of inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-4-(dimethylamino)-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-18(2)13-6-5-11(9-12(13)16)14(20)19(3)15(10-17)7-4-8-15/h5-6,9H,4,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHIQKCPIDMDEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)N(C)C2(CCC2)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dicyclohexyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2375123.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2375125.png)
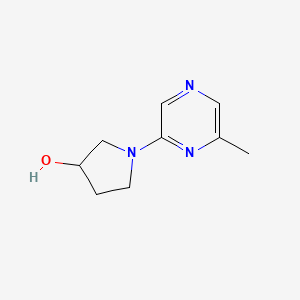
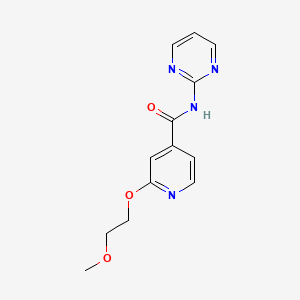
![1-[4-[2-(4-Chlorophenyl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2375128.png)
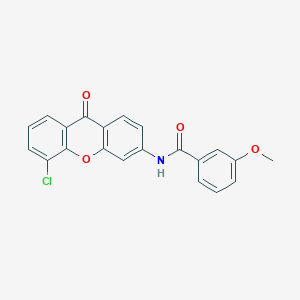
![2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2375131.png)

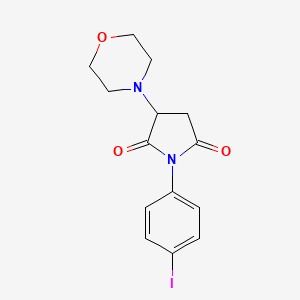
![N-(4-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2375136.png)
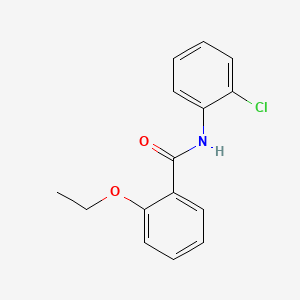
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2375139.png)
